molecular formula C10H15NO B13663629 (2-Amino-5-isopropylphenyl)methanol

(2-Amino-5-isopropylphenyl)methanol

Cat. No.: B13663629
M. Wt: 165.23 g/mol
InChI Key: DKJAPLHWBXWUSU-UHFFFAOYSA-N
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Description

(2-Amino-5-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the 2-position and an isopropyl group at the 5-position, along with a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-isopropylphenyl)methanol typically involves the following steps:

    Nitration: The starting material, 5-isopropylphenol, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-isopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the original compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(2-Amino-5-isopropylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-5-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isopropyl and methanol groups can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (2-Amino-5-ethylphenyl)methanol: Features an ethyl group at the 5-position.

    (2-Amino-5-tert-butylphenyl)methanol: Contains a tert-butyl group at the 5-position.

Uniqueness

(2-Amino-5-isopropylphenyl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2-amino-5-propan-2-ylphenyl)methanol

InChI

InChI=1S/C10H15NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6,11H2,1-2H3

InChI Key

DKJAPLHWBXWUSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)CO

Origin of Product

United States

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